D-ribofuranosyl-ADP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

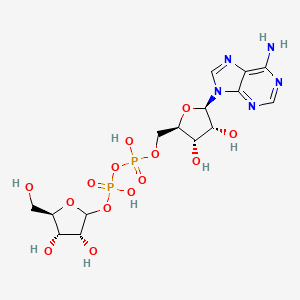

D-ribofuranosyl-ADP is an ADP-aldose having ribose as the aldose fragment. It is a conjugate acid of a this compound(2-).

Aplicaciones Científicas De Investigación

Biological Significance

D-ribofuranosyl-ADP is integral to the ADP-ribosylation process, a post-translational modification that influences numerous cellular functions. This modification is catalyzed by enzymes known as ADP-ribosyltransferases, which transfer ADP-ribose from NAD+ to target proteins. The applications of this compound can be categorized into several key areas:

- Cell Signaling : ADP-ribosylation is involved in regulating cellular signaling pathways, particularly those related to stress responses and apoptosis. For instance, studies have shown that poly-ADP-ribosylation is crucial for the aggregation of proteins in cells lacking ATM (Ataxia Telangiectasia Mutated) function, indicating its role in maintaining protein homeostasis under stress conditions .

- DNA Repair : this compound is essential in DNA repair mechanisms. It participates in the recruitment of repair proteins to sites of DNA damage, facilitating the repair process. For example, the inhibition of poly(ADP-ribose) polymerases (PARPs), which utilize this compound as a substrate, has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents .

Therapeutic Applications

The therapeutic potential of this compound derivatives is being actively explored in various fields:

- Cancer Therapy : Inhibitors targeting PARPs are being developed as cancer therapeutics, particularly for tumors with deficiencies in DNA repair mechanisms such as BRCA1/2 mutations. The use of this compound analogs as PARP inhibitors has shown promise in preclinical studies .

- Neurodegenerative Diseases : Research indicates that ADP-ribosylation may play a role in neurodegenerative diseases. Modulating this pathway with this compound could potentially mitigate neurodegeneration by enhancing cellular resilience against stressors .

Synthetic Approaches and Case Studies

The synthesis of this compound and its analogs has been a focus of recent research efforts. Various synthetic methodologies have been developed to create these compounds for experimental use:

- Chemical Synthesis : Advances in synthetic chemistry have enabled the production of mono- and poly-ADP-ribose derivatives. These synthesized compounds serve as valuable tools for studying ADP-ribosylation processes and their biological implications .

Case Study: Inhibition of Poly(ADP-Ribose) Polymerase

A notable case study involves the development of small molecules that inhibit poly(ADP-ribose) polymerase 1 (PARP1). These inhibitors demonstrate enhanced efficacy when combined with DNA-damaging agents in cancer therapy. For example, a study highlighted how specific this compound derivatives were tested against human recombinant PARP1 and showed significant inhibition, suggesting their potential as therapeutic agents .

Análisis De Reacciones Químicas

Key Methodologies

-

Thioglycoside Donors : A thiophilic bismuth promoter (BiCl₃/AgOTf) enables α-selective ribofuranosylation. Using 2-O-(2-naphthylmethyl)-protected thioglycoside 6 , α/β ratios of up to 15.7:1 were achieved (Table 1) .

-

Microwave-Assisted Amination : Transformation of 6-chloropurine to adenine in 17 was accelerated under microwave irradiation (98% yield) .

Table 1: Screening of α-1,2-cis-Glycosylation Conditions

| Entry | Donor | Protecting Group (R) | Product | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 1 | 6 | NAP | 13 | 63 | 6.1:1 |

| 2 | S1 | Bn | 14 | 61 | 3:1 |

| 3 | S2 | All | 15 | 36 | α only |

Adapted from . NAP = 2-naphthylmethyl; Bn = benzyl.

Phosphorylation Strategies

Late-stage phosphorylation of diribofuranosyl adenosine 5 is essential for constructing the trisphosphate backbone.

Enzymatic Hydrolysis and Selectivity

The α-glycosidic linkage in D-ribofuranosyl-ADP is selectively recognized by hydrolases like ARH3, which discriminates against β-anomers.

Key Findings

-

ARH3 Activity : Hydrolyzes α-linked ADP-ribose (e.g., H2B-S10-α-ADPr) but not β-linked analogs .

-

Structural Basis : Tyr1640 and Leu1701 in ARH3’s binding pocket interact with α-linked ADP-ribose, while PARP1 lacks these residues, explaining selectivity .

Table 2: Hydrolase Activity on α- vs. β-ADP-Ribose Linkages

| Substrate | Enzyme | Activity (Relative) |

|---|---|---|

| H2B-S10-α-ADPr | ARH3 | 100% |

| H2B-S10-β-ADPr | ARH3 | <5% |

| PARP1-bound ADPr | PARG | Not detected |

ADP-Ribosylated Peptides

-

Oxime Ligation : Synthetic ADPr-peptides with N-methyl amino-oxy groups enable site-specific conjugation for studying macrodomain interactions .

-

Photo-Crosslinking : Benzophenone-modified ADPr-peptides facilitate covalent capture of interacting proteins (e.g., PARP14 inhibitors) .

Biological Relevance

-

Chromatin Remodeling : Branched PAR structures (20–50 units) regulate DNA repair and chromatin dynamics .

-

Drug Development : Synthetic ADPr analogs are used to screen inhibitors of PARP1/2 and ARH3 .

Challenges and Innovations

Propiedades

Fórmula molecular |

C15H23N5O14P2 |

|---|---|

Peso molecular |

559.32 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(24)9(23)6(31-14)2-30-35(26,27)34-36(28,29)33-15-11(25)8(22)5(1-21)32-15/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

Clave InChI |

SDMADEZQMYCSNO-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.